![molecular formula C17H12N2 B1427009 5-Phenyl-5H-pyrido[3,2-b]indole CAS No. 1541200-53-6](/img/structure/B1427009.png)
5-Phenyl-5H-pyrido[3,2-b]indole
Vue d'ensemble
Description
5-Phenyl-5H-pyrido[3,2-b]indole, also known as 5P-PBI, is a heterocyclic compound that has been of interest to scientists and researchers in recent years. This compound has been studied for its potential therapeutic effects, as well as its ability to act as a building block for more complex compounds. 5P-PBI has a unique structure, which has allowed for its use in a variety of applications.
Applications De Recherche Scientifique
Antiviral Applications
5-Phenyl-5H-pyrido[3,2-b]indole has shown potential in antiviral research. Indole derivatives have been studied for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural framework of 5-Phenyl-5H-pyrido[3,2-b]indole allows for the development of new compounds that can be optimized for enhanced antiviral properties.
Anticancer Research
The indole core of 5-Phenyl-5H-pyrido[3,2-b]indole is significant in cancer research due to its presence in many synthetic drug molecules with high affinity to multiple receptors . This compound could be a valuable scaffold for designing new anticancer agents, potentially offering a new avenue for therapeutic intervention.
Anti-inflammatory Properties
Research indicates that indole derivatives exhibit anti-inflammatory activities . 5-Phenyl-5H-pyrido[3,2-b]indole could be modified to enhance its efficacy as an anti-inflammatory agent, providing a basis for the development of new medications to treat various inflammatory disorders.
Antioxidant Potential
The indole moiety is known for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress . 5-Phenyl-5H-pyrido[3,2-b]indole may contribute to the discovery of novel antioxidants that can mitigate oxidative damage in biological systems.
Antimicrobial Activity
Indole derivatives, including 5-Phenyl-5H-pyrido[3,2-b]indole, are explored for their antimicrobial effects . This compound could serve as a lead structure for the synthesis of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Antitubercular Applications
Given the biological activities of indole derivatives, there is potential for 5-Phenyl-5H-pyrido[3,2-b]indole to be used in the development of antitubercular drugs . Its structural features could be exploited to create more effective treatments against tuberculosis.
Propriétés
IUPAC Name |
5-phenylpyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQWQTGGMORPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5H-pyrido[3,2-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
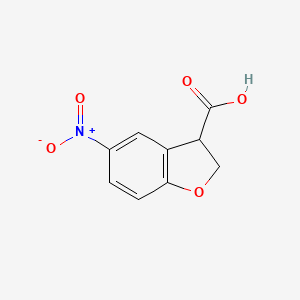
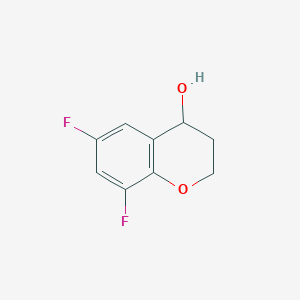
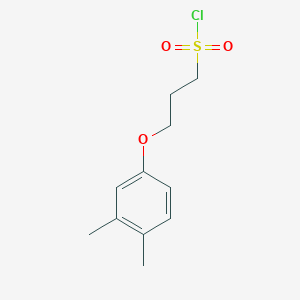
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)
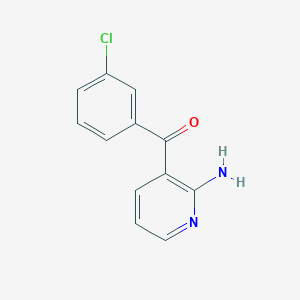

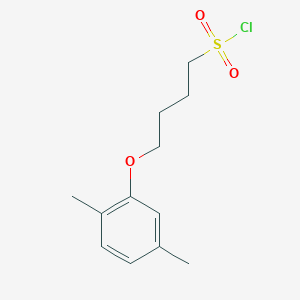
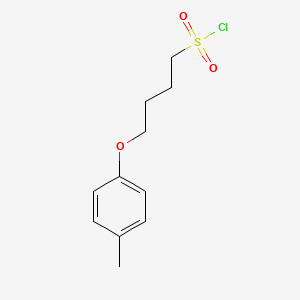
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
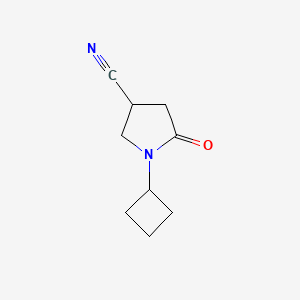

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)